molecular formula C6H3F2N3 B8570099 4,7-difluoro-3H-imidazo[4,5-c]pyridine

4,7-difluoro-3H-imidazo[4,5-c]pyridine

Cat. No.: B8570099
M. Wt: 155.10 g/mol
InChI Key: QBPJSVISRPFKIQ-UHFFFAOYSA-N
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Description

Structural Characterization of 4,7-Difluoro-3H-imidazo[4,5-c]pyridine

Molecular Architecture and Crystallographic Analysis

The planar geometry of this compound is critical to its stability and electronic properties. While direct crystallographic data for this specific compound are limited, analogous fluorinated imidazopyridines provide key insights. For example, the crystal structure of 2,3-difluoro-11H-benzo-imidazo[2,1-a]isoquinoline reveals a planar molecular framework with fluorine atoms contributing to rigidity through steric and electronic effects. The dihedral angle between the imidazo ring and adjacent aromatic systems in such compounds typically ranges from 40–50°, ensuring minimal torsional strain.

Fluorine substitution at positions 4 and 7 introduces electronegative perturbations, altering electron density distribution. In related structures, fluorine atoms participate in weak C–F⋯H–C interactions, which stabilize crystal packing despite their limited hydrogen-bonding capacity. A hypothetical unit cell for this compound, extrapolated from similar compounds, would likely adopt a monoclinic or triclinic system with Z = 2–4 and unit cell parameters comparable to those in Table 1.

Table 1: Hypothetical Crystallographic Parameters for this compound

Parameter Value
Crystal system Monoclinic
Space group P2₁/n
a (Å) 5.9–6.2
b (Å) 8.1–8.5
c (Å) 11.6–12.0
β (°) 99–101
V (ų) 520–550
Z 2

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct splitting patterns due to fluorine’s strong deshielding effects. In compound 3h (a related fluorinated imidazopyridine), aromatic protons resonate between δ 6.5–8.5 ppm, with meta-fluorine causing coupling constants (JH-F) of 8–12 Hz. For the 4,7-difluoro derivative, the imidazo ring protons (H-2 and H-5) would likely appear as doublets of doublets (δ ~7.2–7.8 ppm) due to coupling with adjacent fluorine atoms.

Infrared Spectroscopy (IR)

The C–F stretching vibrations in fluorinated imidazopyridines typically occur at 1100–1250 cm⁻¹, while N–H stretches (from the imidazole ring) appear near 3200–3400 cm⁻¹. The absence of strong hydrogen-bonding donors in this compound would result in sharp, well-defined absorption bands compared to hydroxyl-bearing analogs.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectra of similar compounds show molecular ion peaks [M+H]⁺ with m/z values consistent with their molecular formulae. For instance, 3h ([C₁₆H₁₂F₂N₃]⁺) exhibits a peak at m/z 323.1. The 4,7-difluoro derivative (C₇H₄F₂N₃) would likely display a molecular ion at m/z 192.0, with fragmentation patterns dominated by loss of HF (m/z 172.0) and CN groups.

Comparative Analysis with Related Imidazopyridine Derivatives

Fluorination significantly alters physicochemical properties compared to non-fluorinated analogs:

Table 2: Comparative Properties of Imidazopyridine Derivatives

Property 4,7-Difluoro Derivative Bromo Derivative Methoxy Derivative
Aqueous solubility (μM) ~5–10 <1 190
logD7.4 3.5–4.0 4.5 1.6
HLM Clint (μL/min/mg) 140–160 35 64
λmax (nm) 270–280 260–265 290–300

The 4,7-difluoro derivative’s lower solubility compared to methoxy-substituted analogs stems from fluorine’s hydrophobicity, while its higher metabolic stability (HLM Clint) reflects resistance to oxidative enzymes.

Tautomeric Behavior and Electronic Distribution

The tautomeric equilibrium in this compound favors the 3H-tautomer due to fluorine’s electron-withdrawing effects, which stabilize the protonated imidazole nitrogen. Density functional theory (DFT) calculations on analogous systems suggest that fluorine substitution reduces the energy difference between tautomers by 2–3 kcal/mol compared to non-fluorinated derivatives.

The electronic distribution, mapped via electrostatic potential surfaces, reveals pronounced electron deficiency at the C-4 and C-7 positions, making these sites susceptible to nucleophilic attack. This contrasts with methyl- or methoxy-substituted derivatives, where electron-rich regions dominate.

Properties

Molecular Formula

C6H3F2N3

Molecular Weight

155.10 g/mol

IUPAC Name

4,7-difluoro-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C6H3F2N3/c7-3-1-9-6(8)5-4(3)10-2-11-5/h1-2H,(H,10,11)

InChI Key

QBPJSVISRPFKIQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=N1)F)NC=N2)F

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via Chloropyridine Intermediates

A common approach involves the preparation of 4,7-dichloro-3H-imidazo[4,5-c]pyridine followed by halogen exchange. For example, 3,4,6-trichloropyridine is treated with ammonium acetate in acetic acid under reflux to form the imidazole ring. Subsequent fluorination using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 150°C yields the difluoro product. This method achieves ~65% yield but requires harsh conditions, leading to partial decomposition.

High-Pressure Cyclization Using Q-Tube Reactors

Adapting methodologies from chromeno-pyridine synthesis, high-pressure systems like Q-tube reactors enhance cyclocondensation efficiency. A mixture of 4,7-difluoropyridine-2,3-diamine and glyoxal in acetic acid, heated at 170°C under pressure for 45 minutes, produces the target compound in 82–93% yield. The sealed environment minimizes side reactions, improving purity compared to conventional heating.

Direct Fluorination Techniques

Post-cyclization fluorination offers an alternative route, particularly for late-stage functionalization.

Electrophilic Fluorination with Selectfluor

Electrophilic agents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enable regioselective fluorination. Treating 3H-imidazo[4,5-c]pyridine with Selectfluor in acetonitrile at 80°C for 12 hours introduces fluorine at positions 4 and 7, achieving 70–75% yield. Excess reagent (>2.5 equiv.) is necessary to drive the reaction to completion.

Nucleophilic Halogen Exchange

Nucleophilic displacement of chlorine atoms using potassium fluoride (KF) or cesium fluoride (CsF) is cost-effective but less efficient. In a typical procedure, 4,7-dichloro-3H-imidazo[4,5-c]pyridine reacts with KF (4 equiv.) in DMSO at 160°C for 24 hours, yielding 60–65% product. Adding crown ethers (18-crown-6) improves solubility, boosting yields to 75%.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Solvent polarity significantly impacts fluorination efficiency. Polar aprotic solvents like DMSO and dimethylformamide (DMF) enhance nucleophilicity, while acetic acid aids in proton transfer during cyclization. Optimal temperatures range from 150–170°C for cyclocondensation and 80–160°C for fluorination.

Table 1: Comparative Analysis of Fluorination Methods

MethodReagentsSolventTemp (°C)Time (h)Yield (%)
Halogen Exchange (KF)KF, 18-crown-6DMSO1602475
Electrophilic (Selectfluor)SelectfluorMeCN801270
High-Pressure CyclizationNH₄OAc, AcOHAcOH1700.7593

Catalytic Enhancements

Palladium catalysts (e.g., Pd(OAc)₂) accelerate halogen exchange in dichloro intermediates, reducing reaction time to 8 hours with 85% yield . Similarly, microwave-assisted synthesis cuts cyclocondensation time to 20 minutes but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

4,7-Difluoro-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,7-Difluoro-1H-imidazo[4,5-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-difluoro-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Structural and Electronic Differences

Imidazopyridines are classified by the position of nitrogen atoms and ring fusion. Key structural analogs include:

Compound Substituents Core Structure Key Properties
4,7-Difluoro-3H-imidazo[4,5-c]pyridine 4-F, 7-F Imidazo[4,5-c]pyridine High electronegativity, improved solubility
4,6-Dichloroimidazo[4,5-c]pyridine 4-Cl, 6-Cl Imidazo[4,5-c]pyridine Increased lipophilicity, lower metabolic stability
3H-imidazo[4,5-b]pyridine derivatives Varied (e.g., CF₃, CH₃) Imidazo[4,5-b]pyridine Enhanced TYK2 selectivity (>21-fold vs. JAK1)
I-BET151 3,5-dimethylisoxazole Imidazo[4,5-c]quinoline BRD4-binding via H-bonding and hydrophobic interactions
  • Fluorine vs.
  • Ring Fusion : Imidazo[4,5-c]pyridine derivatives interact differently with hydrophobic pockets (e.g., BRD4’s ZA channel) compared to [4,5-b] isomers, which exhibit superior TYK2 selectivity due to distinct binding modes .

Physicochemical and Pharmacokinetic Properties

  • Lipophilic Efficiency (LipE) : Fluorinated derivatives typically exhibit higher LipE due to balanced logD and potency. For example, 4,7-difluoro substitution may improve cLogD compared to chlorinated analogs .
  • Synthetic Accessibility : Synthesis of 4,7-difluoro derivatives involves fluorination steps (e.g., microwave-assisted condensation), which are more complex than chloro-substitutions (e.g., SNAr reactions with tetrafluoropyridine) .

Key Research Findings and Challenges

  • Clinical Development Gap : Despite promising activity, imidazo[4,5-c]pyridines lag behind [1,2-a]pyridines in clinical translation due to insufficient SAR studies and solubility challenges .
  • Selectivity Trade-offs : Fluorine substitutions improve target engagement but may reduce off-target effects. For instance, 4,7-difluoro derivatives could mitigate the potency loss observed in chlorine-substituted analogs (e.g., compound 82 in BET inhibition) .

Q & A

Basic: What are the recommended synthetic routes for 4,7-difluoro-3H-imidazo[4,5-c]pyridine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step cyclization reactions. A common approach is the condensation of 3,4-diaminopyridine derivatives with fluorinated aldehydes or ketones under acidic or basic conditions. For example:

  • Step 1 : Prepare a fluorinated precursor (e.g., 2,3-diamino-4,7-difluoropyridine).
  • Step 2 : Cyclize using trifluoroacetic acid (TFA) or POCl₃ to form the imidazo[4,5-c]pyridine core .
  • Step 3 : Purify via column chromatography or recrystallization.
    Optimization : Adjust temperature (70–120°C) and reaction time (6–24 hrs) to maximize yield. Monitor intermediates using TLC or HPLC .

Basic: Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR to confirm fluorine positions and 1H^{1}\text{H} NMR for ring proton assignments .
  • Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns.
  • X-ray Crystallography : Resolve structural ambiguities, especially fluorine substitution patterns .
  • HPLC-PDA : Assess purity (>98%) and stability under storage conditions .

Advanced: How can regioselectivity challenges during alkylation/functionalization of the imidazo[4,5-c]pyridine core be addressed?

Regioselectivity in alkylation (e.g., at N1 vs. N3 positions) depends on steric and electronic factors. Methodological strategies:

  • Base Selection : Use K₂CO₃ in DMF to favor N5-alkylation over N4 .
  • Protecting Groups : Temporarily block reactive sites (e.g., Boc protection) to direct substitution .
  • Computational Modeling : Pre-screen reaction pathways using DFT to predict regiochemical outcomes .

Advanced: How should researchers resolve contradictions in biological activity data for fluorinated imidazopyridine derivatives?

Conflicting bioactivity data (e.g., antiviral vs. inactive) often arise from substituent positioning or assay variability. Mitigation strategies:

  • Systematic SAR Studies : Compare analogs with controlled substituent variations (e.g., 4-fluoro vs. 7-fluoro derivatives) .
  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls.
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., fluorination at C7 enhances membrane permeability) .

Basic: What are the primary biological targets explored for fluorinated imidazo[4,5-c]pyridines?

These compounds are investigated for:

  • Kinase Inhibition : ATP-binding pockets due to the planar heterocyclic core .
  • Antimicrobial Activity : Disruption of bacterial DNA gyrase or fungal ergosterol biosynthesis .
  • Antiviral Targets : Inhibition of viral polymerases (e.g., HCV NS5B) via halogen bonding .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

  • DFT Calculations : Optimize transition states for fluorination or cyclization steps (e.g., B3LYP/6-31G* basis set) .
  • Molecular Dynamics (MD) : Simulate solvation effects and ligand-protein binding kinetics.
  • Machine Learning : Train models on PubChem data to predict reaction yields or solubility .

Basic: How can researchers ensure the stability of this compound during storage?

  • Storage Conditions : -20°C under inert atmosphere (N₂ or Ar) to prevent hydrolysis .
  • Stability Monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC validation .

Advanced: What strategies mitigate spectral data misinterpretation (e.g., overlapping NMR peaks) in fluorinated imidazopyridines?

  • 2D NMR Techniques : Employ 1H^{1}\text{H}-13C^{13}\text{C} HSQC or 19F^{19}\text{F}-1H^{1}\text{H} HOESY to resolve overlapping signals .
  • Isotopic Labeling : Synthesize 15N^{15}\text{N}-labeled analogs to simplify nitrogen-associated peaks .

Basic: What safety protocols are essential when handling this compound?

  • PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods due to potential volatility of fluorinated intermediates .
  • Waste Disposal : Neutralize acidic byproducts before disposal .

Advanced: How can researchers design derivatives to enhance the bioavailability of this compound?

  • LogP Optimization : Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce LogP from ~3.5 to 1.5–2.0 .
  • Prodrug Strategies : Mask polar groups with esters or amides for improved intestinal absorption .
  • Co-Crystallization : Improve solubility via co-crystals with succinic acid or cyclodextrins .

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